![molecular formula C17H16ClN3O2 B2406069 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338396-75-1](/img/structure/B2406069.png)
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime (also known as 3-CPH-2-MHP-3-oxopropanal O-methyloxime) is a synthetic compound that is used in several scientific research applications. It is a hydrazone derivative of 4-chlorophenyl and 4-methylphenyl, and is a useful intermediate for the synthesis of several compounds. This compound has a wide range of applications in the field of medicinal chemistry, and is used for the synthesis of active pharmaceutical ingredients (APIs). It has also been used in the synthesis of several other compounds, such as pesticides, dyes, and fragrances.
Scientific Research Applications
Synthesis and Structural Analysis
- 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime and its derivatives have been explored in the synthesis of various compounds, including isoxazoles, arylazopyrazoles, and triazoles. These compounds are synthesized through reactions with hydroxylamine hydrochloride and hydrazines, leading to the formation of diverse structures with potential biological activities (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Chemical Properties and Analysis
- The chemical properties, including reactivity and stability, of hydrazono derivatives have been investigated using computational methods like Density Functional Theory (DFT). These studies provide insights into the nonlinear behavior and electronic structures of such compounds, which are crucial for understanding their potential applications in various fields (Ganga & Sankaran, 2020).
Biological Activities
- Research has been conducted on the potential anti-cancer properties of pyrazole derivatives related to 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime. These studies include the synthesis and identification of compounds, along with their physico-chemical properties and docking analysis, to evaluate their effectiveness against specific enzymes or cancer cell lines (Thomas et al., 2019).
Antimicrobial Applications
- Some hydrazono derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies involve the synthesis of compounds and testing their efficacy compared to standard drugs, providing valuable information for the development of new antimicrobial agents (Ramadan, 2016).
Electrochemistry and Coordination Chemistry
- The coordination chemistry of hydrazono compounds, including their interaction with metal ions like copper and nickel, has been explored. These studies focus on the synthesis, characterization, and electrochemical behavior of metal complexes, which can have implications for various industrial and research applications (Hosseini‐Yazdi et al., 2015).
Mutagenic and Alkylating Activities
- Some studies have investigated the mutagenic and alkylating activities of compounds structurally related to 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime. These research efforts are crucial in understanding the potential risks and mechanisms of action of these compounds as mutagens and carcinogens (Malaveille et al., 1982).
properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-3-9-15(10-4-12)20-21-16(11-19-23-2)17(22)13-5-7-14(18)8-6-13/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJTUCDKSVTCV-BRRLLNCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

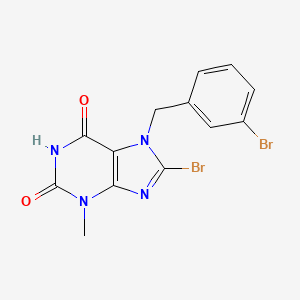
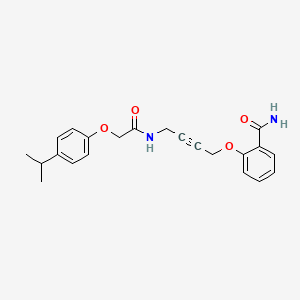
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

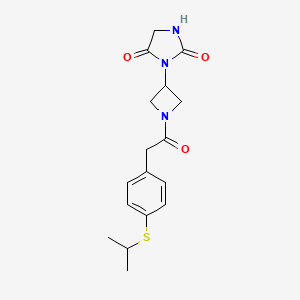
![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)
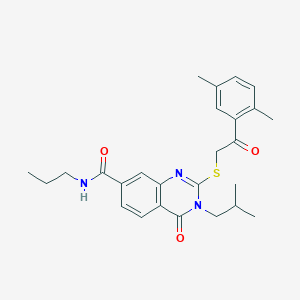
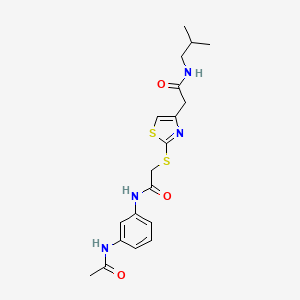
![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

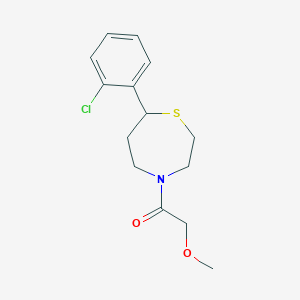

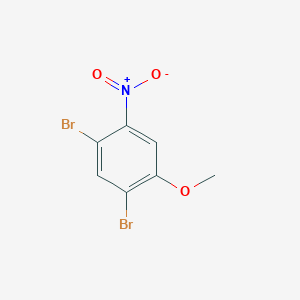
![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)